molecular formula C7H11N3O2 B6143961 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1172349-04-0

2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B6143961
CAS No.: 1172349-04-0
M. Wt: 169.18 g/mol
InChI Key: WXQXKLZMIYCHNN-UHFFFAOYSA-N
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Description

2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions:

    Formation of the Propanoic Acid Moiety: The final step involves the attachment of the propanoic acid group to the pyrazole ring, which can be accomplished through various coupling reactions, such as the use of a Grignard reagent followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, potentially yielding hydrazine derivatives or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Biological Studies: The compound is used in studies of enzyme kinetics and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Materials Science: It is explored for its potential in the development of novel materials, such as polymers and coordination complexes, with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)propanoic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and binding properties.

    2-(4-hydroxy-5-methyl-1H-pyrazol-1-yl)propanoic acid: The hydroxyl group introduces different hydrogen bonding capabilities compared to the amino group.

    2-(4-nitro-5-methyl-1H-pyrazol-1-yl)propanoic acid: The nitro group is a strong electron-withdrawing group, significantly altering the compound’s electronic properties.

Uniqueness

2-(4-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both an amino group and a methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents allows for a diverse range of interactions and applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-amino-5-methylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-4-6(8)3-9-10(4)5(2)7(11)12/h3,5H,8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQXKLZMIYCHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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